

physical and chemical characteristics of 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol

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Compound of Interest

Compound Name: 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol

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An In-depth Technical Guide to 3,5-Di-tert-butyl-4-hydroxybenzyl Alcohol

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **3,5-Di-tert-butyl-4-hydroxybenzyl alcohol**, tailored for researchers, scientists, and professionals in drug development. This document summarizes its properties, spectral data, and known applications, with a focus on its function as a hindered phenol antioxidant.

Chemical and Physical Properties

3,5-Di-tert-butyl-4-hydroxybenzyl alcohol, also known as 2,6-di-tert-butyl-4-(hydroxymethyl)phenol, is a sterically hindered phenolic compound.^[1] Its structure, characterized by two bulky tert-butyl groups flanking a hydroxyl group on a benzene ring, is central to its chemical behavior, particularly its efficacy as an antioxidant.^{[2][3]} The compound typically appears as a white to pale yellow crystalline powder.^{[4][5]}

Identifiers and General Properties

Property	Value
IUPAC Name	2,6-di-tert-butyl-4-(hydroxymethyl)phenol[1]
CAS Number	88-26-6[6][7]
Molecular Formula	C ₁₅ H ₂₄ O ₂ [4][6]
Molecular Weight	236.35 g/mol [4][7]
Appearance	White to pale yellow crystalline powder[4][5]
Odor	Odorless[4]

Physicochemical Data

Property	Value
Melting Point	135-144 °C[5]
Boiling Point	Not available
Solubility	Partially soluble in methanol, ethanol, and acetone; insoluble in water.[4]
Density	~1.01 g/cm ³
Flash Point	>110 °C
LogP	3.6

Spectral Data

The structural features of **3,5-Di-tert-butyl-4-hydroxybenzyl alcohol** have been confirmed by various spectroscopic methods.

¹H NMR (Proton Nuclear Magnetic Resonance)

A representative ¹H NMR spectrum of **3,5-Di-tert-butyl-4-hydroxybenzyl alcohol** would exhibit characteristic peaks corresponding to the different proton environments in the molecule. These would include signals for the tert-butyl protons, the aromatic protons, the benzylic methylene protons, and the hydroxyl protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.^[8] Key signals would be observed for the quaternary carbons of the tert-butyl groups, the aromatic ring carbons, and the benzylic methylene carbon.

FT-IR (Fourier-Transform Infrared) Spectroscopy

The FT-IR spectrum reveals the presence of key functional groups.^{[9][10][11]} Characteristic absorption bands would be expected for the O-H stretching of the phenolic and alcoholic hydroxyl groups, C-H stretching of the alkyl and aromatic groups, and C=C stretching of the aromatic ring.

MS (Mass Spectrometry)

Mass spectrometry data confirms the molecular weight of the compound.^{[12][13][14]} The mass spectrum would show the molecular ion peak (M⁺) and various fragmentation patterns characteristic of the structure.

Experimental Protocols

Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol

A common method for the synthesis of **3,5-Di-tert-butyl-4-hydroxybenzyl alcohol** involves a two-step process starting from 2,6-di-tert-butylphenol.^{[15][16]}

Step 1: Formylation of 2,6-di-tert-butylphenol

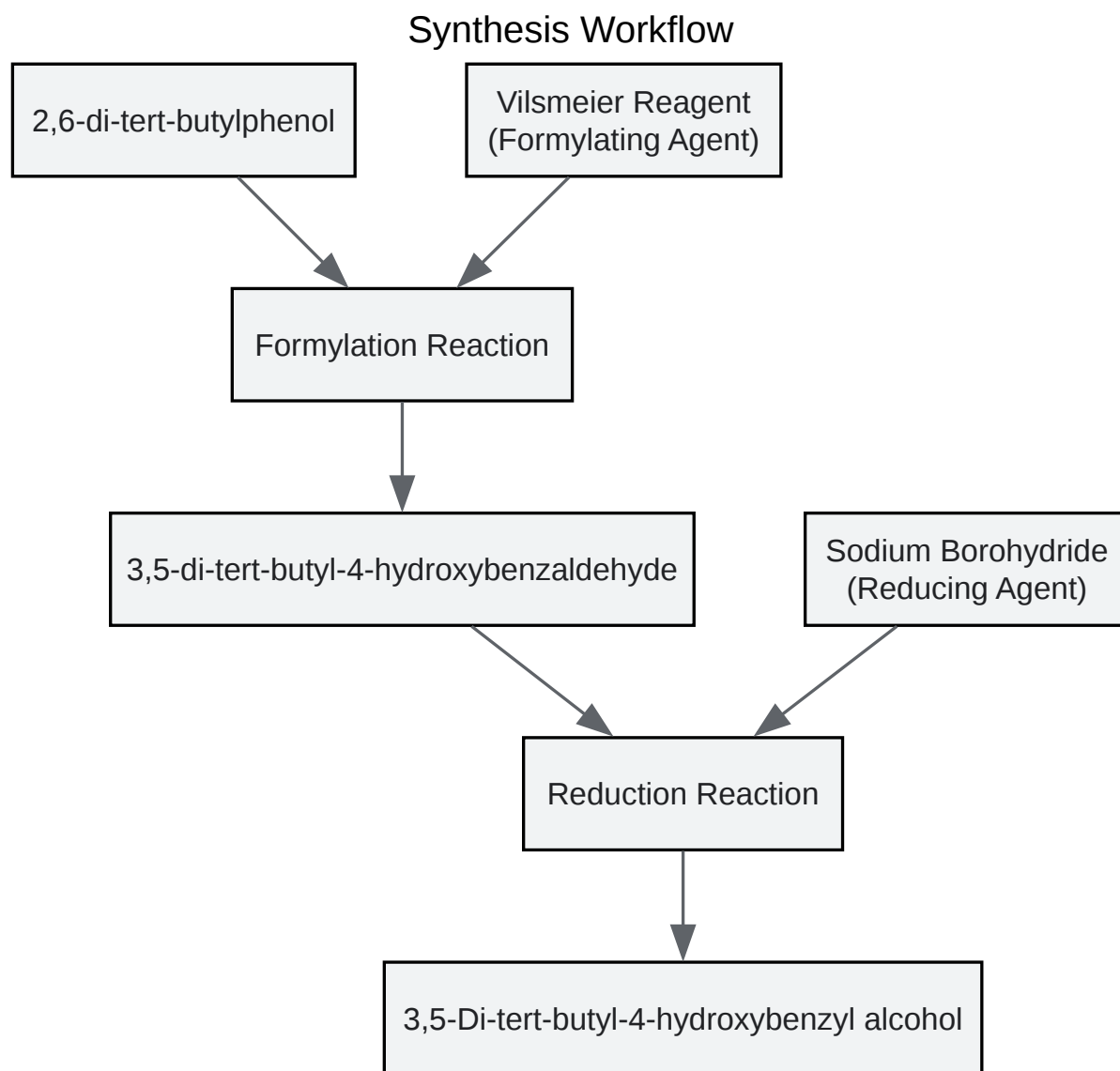
2,6-di-tert-butylphenol is reacted with a formylating agent, such as a Vilsmeier reagent, in an aprotic solvent. This reaction introduces a formyl group (-CHO) onto the aromatic ring, yielding 3,5-di-tert-butyl-4-hydroxybenzaldehyde.^{[15][16]}

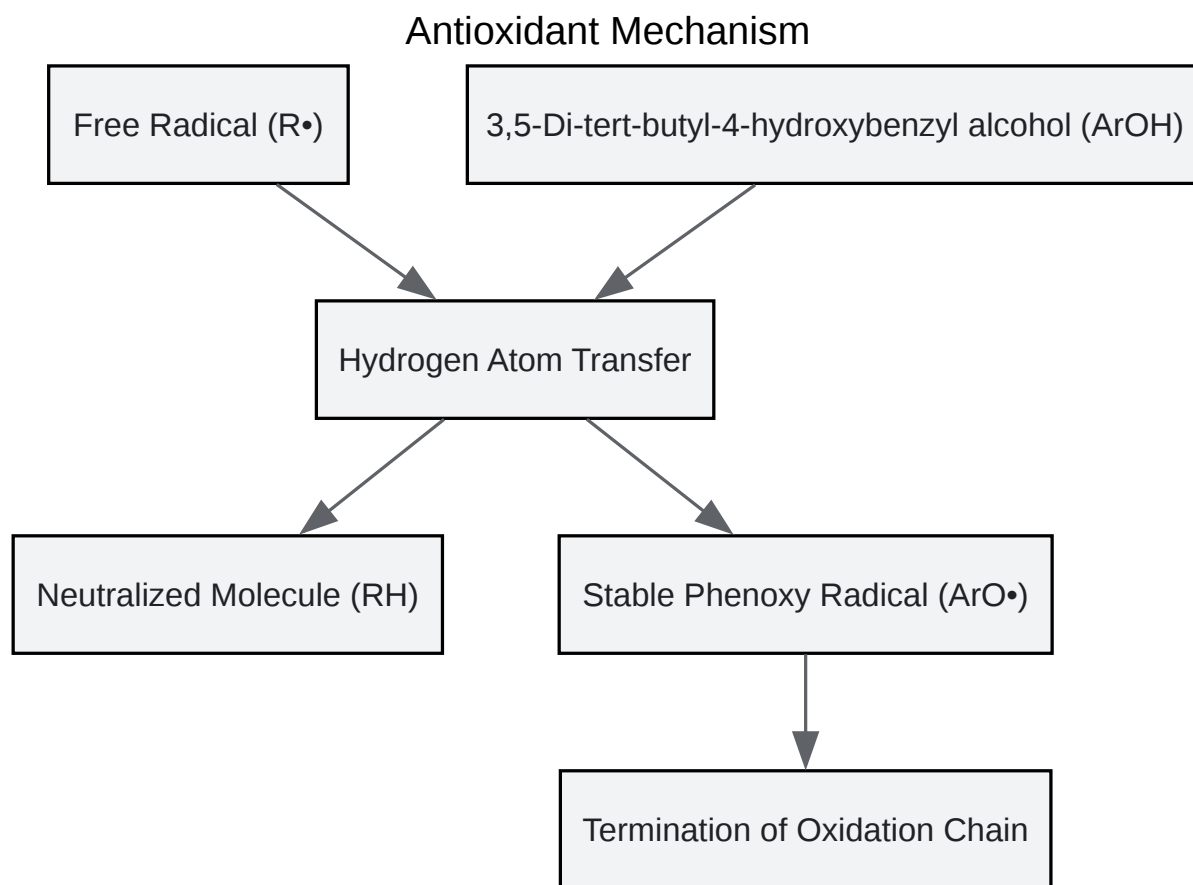
Step 2: Reduction of the Aldehyde

The resulting aldehyde is then reduced to the corresponding alcohol using a suitable reducing agent, such as sodium borohydride, to produce **3,5-Di-tert-butyl-4-hydroxybenzyl alcohol**.^{[15][16]}

Note: Detailed, step-by-step laboratory protocols for this synthesis are often proprietary or described within patents and may require optimization for specific laboratory conditions.

The general workflow for the synthesis is illustrated below:





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